N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by multiple pyrazole rings and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of individual pyrazole rings, followed by their functionalization and subsequent coupling reactions to form the final compound. Common reagents used in these reactions include pyrazole derivatives, amines, and sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N3-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE include other pyrazole derivatives and piperidinecarboxamide compounds. Examples include:
- 1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazole
- 1-(1-Methyl-1H-pyrazol-4-yl)sulfonyl-3-piperidinecarboxamide
Uniqueness
The uniqueness of N3-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. These properties could make it particularly useful in certain applications compared to other similar compounds.
Properties
Molecular Formula |
C20H27N9O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-methylpyrazol-4-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H27N9O4S/c1-13-16(9-22-27(13)3)24-20(31)18-17(10-23-28(18)4)25-19(30)14-6-5-7-29(11-14)34(32,33)15-8-21-26(2)12-15/h8-10,12,14H,5-7,11H2,1-4H3,(H,24,31)(H,25,30) |
InChI Key |
CUGPYRSQSZSBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C |
Origin of Product |
United States |
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